1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride
Description
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a 3,5-dimethylisoxazole substituent attached to the piperazine core via a methylene bridge. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFODORDMENTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethylisoxazol-4-ylmethyl Electrophile
- The 3,5-dimethylisoxazole ring is synthesized via cyclization methods involving hydroxylamine derivatives and β-dicarbonyl compounds or β-ketonitriles.
- The 4-position of the isoxazole ring is functionalized to introduce a leaving group such as a halogen (chloromethyl or bromomethyl) or sulfonate ester (e.g., tosylate), enabling nucleophilic substitution.
Alkylation of Piperazine
- The piperazine ring is reacted with the 3,5-dimethylisoxazol-4-ylmethyl electrophile under basic or neutral conditions.
- Typical solvents include dichloromethane, acetonitrile, or DMF.
- Bases such as triethylamine or potassium carbonate may be used to scavenge the acid byproducts.
- The reaction temperature is controlled, often at room temperature or slightly elevated (25–60 °C), to optimize yield and minimize side reactions.
Purification and Salt Formation
- The crude product is purified by column chromatography or recrystallization.
- The purified free base is then treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the dihydrochloride salt.
- The salt is isolated by filtration or crystallization and dried under vacuum.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3,5-dimethylisoxazol-4-ylmethyl chloride | Chlorination of 3,5-dimethylisoxazol-4-ylmethanol with thionyl chloride or similar chlorinating agent | Control temperature to avoid decomposition |
| 2 | N-alkylation of piperazine | Reaction of piperazine with 3,5-dimethylisoxazol-4-ylmethyl chloride in presence of base (e.g., triethylamine) in solvent (e.g., dichloromethane) | Monitor by TLC/HPLC to ensure completion |
| 3 | Formation of dihydrochloride salt | Treatment of free base with HCl in ethanol or ether | Enhances compound stability and solubility |
Analytical and Process Considerations
- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS) confirm the structure and purity.
- Yield Optimization : Reaction parameters such as solvent choice, temperature, and base equivalents are optimized to maximize yield and minimize impurities.
- Purity : Final product purity typically exceeds 95%, verified by chromatographic and spectroscopic methods.
Research Findings on Preparation
- The alkylation of piperazine with 3,5-dimethylisoxazol-4-ylmethyl electrophiles is a well-established method, supported by studies on related compounds with sulfonyl or acetyl linkages to piperazine cores.
- Sulfonylation precedes or follows alkylation in some analog syntheses, indicating flexibility in synthetic routes.
- The dihydrochloride salt formation is crucial for improving solubility and handling, as demonstrated in multiple research and patent disclosures.
- The choice of leaving group on the isoxazole moiety (chloride, bromide, tosylate) affects reaction efficiency and selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Isoxazole electrophile | 3,5-Dimethylisoxazol-4-ylmethyl chloride or tosylate | Prepared via chlorination or tosylation of corresponding alcohol |
| Piperazine source | Commercially available piperazine | Used as free base |
| Solvent | Dichloromethane, acetonitrile, DMF | Choice affects solubility and reaction rate |
| Base | Triethylamine, potassium carbonate | Neutralizes acid byproducts |
| Temperature | 25–60 °C | Controlled to optimize yield |
| Reaction time | 4–24 hours | Monitored by TLC/HPLC |
| Purification | Column chromatography, recrystallization | Ensures >95% purity |
| Salt formation | HCl in ethanol or ether | Produces dihydrochloride salt |
Chemical Reactions Analysis
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Research
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various disorders:
- Anxiety and Mood Disorders : Research suggests that compounds with similar structures may influence neurotransmitter systems, making them candidates for treating anxiety and mood disorders. Preliminary studies indicate that derivatives of this compound could modulate serotonin and dopamine pathways, which are critical in mood regulation .
- Obesity Management : The compound is hypothesized to act as a cannabinoid receptor type 1 (CB1) antagonist. Studies have shown that similar compounds can affect appetite regulation and metabolic processes, indicating potential use in obesity treatments .
Neuropharmacology
The neuropharmacological effects of this compound are of considerable interest. Its structural similarity to known neuroactive agents suggests it may interact with various neurotransmitter receptors:
- CB1 Receptor Antagonism : Compounds related to this compound have demonstrated efficacy in modulating CB1 receptors. This action could lead to therapeutic applications in conditions characterized by dysregulated endocannabinoid signaling.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Research indicates that this compound may inhibit FAAH, an enzyme responsible for degrading endocannabinoids:
- Increased Endocannabinoid Levels : Inhibition of FAAH can lead to elevated levels of endocannabinoids, which have been implicated in pain relief and anti-anxiety effects. A study reported a high binding affinity (IC50: 6.1 nM) for isoxazole derivatives related to this compound, suggesting its potential as a FAAH inhibitor.
Case Study 1: FAAH Inhibition
In a study examining the effects of isoxazole derivatives on FAAH activity, researchers found that certain compounds demonstrated significant inhibition, leading to increased endocannabinoid levels. This suggests that this compound could be effective in enhancing endocannabinoid signaling pathways .
Case Study 2: CB1 Antagonism
A patent study focused on diaryl ureas as CB1 antagonists highlighted the potential of structurally similar compounds to modulate appetite and metabolic processes. The implications for obesity treatment were significant, suggesting that this compound could play a role in developing new therapeutic strategies for weight management.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes . This interaction can lead to changes in cellular functions and has potential therapeutic implications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
- Key Observations: Substituent Heterocycles: The target compound’s 3,5-dimethylisoxazole group differs from oxazole () or pyrazole () analogs. Salt Forms: All compared compounds are dihydrochloride salts, optimizing solubility for in vivo applications.
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit >50 mg/mL solubility in water, critical for parenteral formulations.
- Stability : Piperazine derivatives with aromatic substituents (e.g., benzhydryl groups in ) show greater thermal stability than aliphatic analogs.
- Conformation : Piperazine rings adopt chair conformations (puckering amplitude ~0.568 Å), influencing receptor binding . Substituent bulk (e.g., benzhydryl vs. isoxazole) alters steric interactions at target sites .
Biological Activity
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride is a compound of interest due to its potential biological activity. This article aims to provide an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 307.22 g/mol
- CAS Number : 1351601-61-0
The presence of the isoxazole ring contributes to its unique pharmacological profile, making it a candidate for various therapeutic applications.
Antidepressant Effects
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine have demonstrated significant activity in reducing depressive behaviors in rodents through modulation of serotonergic pathways .
Antinociceptive Properties
Studies have also explored the analgesic properties of similar compounds. The mechanism often involves the inhibition of pain pathways and modulation of inflammatory responses. In particular, piperazine derivatives have shown promise in reducing pain sensitivity in animal models .
Neuroprotective Effects
The neuroprotective potential of piperazine derivatives has been a subject of investigation. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on depression models in rats. The results indicated that certain modifications to the piperazine scaffold enhanced antidepressant efficacy .
- Analgesic Activity Assessment : In a separate study focusing on pain relief, a related compound was tested for its ability to alleviate pain in a formalin-induced pain model. The findings suggested significant analgesic effects comparable to standard analgesics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthesis routes for 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,5-dimethylisoxazole-4-carbaldehyde with piperazine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions yields the free base, which is subsequently treated with HCl to form the dihydrochloride salt. Solvent choice (e.g., ethanol, THF) and temperature (40–70°C) significantly affect reaction efficiency and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- LC/MS for molecular weight confirmation and impurity profiling (e.g., electrospray ionization in positive mode) .
- 1H/13C NMR to verify substituent positions (e.g., methyl groups on the isoxazole ring at δ 2.2–2.4 ppm and piperazine protons at δ 3.3–3.5 ppm) .
- Elemental analysis to validate stoichiometry, particularly chloride content in the dihydrochloride form .
Q. How does pH and temperature affect the stability of this compound during storage?
- Methodological Answer : The dihydrochloride salt is hygroscopic and requires storage in airtight containers at 2–8°C. Stability studies show decomposition above 40°C, with degradation products including free piperazine and 3,5-dimethylisoxazole derivatives. Buffered solutions (pH 4–6) minimize hydrolysis of the isoxazole ring .
Advanced Research Questions
Q. How can researchers address contradictory data in impurity profiles during synthesis?
- Methodological Answer : Contradictions often arise from side reactions, such as incomplete alkylation of piperazine or oxidation of the isoxazole ring. Mitigation strategies include:
- HPLC-DAD/MS tracking to identify impurities (e.g., monoalkylated piperazine intermediates or N-oxide byproducts) .
- Optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to piperazine) to suppress dimerization .
- Repurifying intermediates using reversed-phase chromatography with trifluoroacetic acid (TFA) as a counterion .
Q. What mechanistic insights explain variability in biological activity across structurally similar piperazine derivatives?
- Methodological Answer : Activity differences stem from:
- Steric effects : The 3,5-dimethylisoxazole group may hinder binding to target receptors (e.g., serotonin or dopamine receptors) compared to smaller substituents .
- Solubility : The dihydrochloride salt’s higher aqueous solubility (vs. free base) enhances bioavailability but may reduce membrane permeability .
- Metabolic stability : Isoxazole rings resist cytochrome P450 oxidation better than phenyl groups, prolonging half-life .
Q. How can in silico modeling predict this compound’s interaction with enzymes like phosphoglycerate dehydrogenase (PHGDH)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with PHGDH’s crystal structure (PDB: 2G76). Key steps:
- Parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.
- Binding site analysis : Focus on the NAD+ binding pocket, where the piperazine moiety may mimic adenine interactions.
- Validation : Compare predicted binding affinity (ΔG) with experimental IC50 values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility values for this compound?
- Methodological Answer : Discrepancies arise from:
- Measurement techniques : Shake-flask vs. potentiometric methods yield varying results due to pH sensitivity.
- Counterion effects : Dihydrochloride salts exhibit higher solubility in water (e.g., ~50 mg/mL at pH 5) compared to free bases (<1 mg/mL) .
- Polymorphism : Crystalline vs. amorphous forms impact dissolution rates. Use XRPD to confirm solid-state consistency .
Tables for Key Parameters
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 295.79 g/mol | |
| Solubility (H2O, pH 5) | 50 mg/mL | |
| LC/MS Retention Time | 1.95 min (C18, 0.1% TFA gradient) | |
| Stability (25°C, pH 7) | <5% degradation after 7 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
